Penaeidin-2a
Description
Context of Antimicrobial Peptides (AMPs) in Innate Immunity of Crustaceans
Crustaceans, lacking an adaptive immune system, rely heavily on their innate immunity to combat a wide array of pathogens. mdpi.com A primary component of this defense mechanism is the production of antimicrobial peptides (AMPs). vliz.benih.gov These molecules are generally small, cationic, and serve as the first line of defense against invading microorganisms, including bacteria and fungi. vliz.beresearchgate.netunimore.it The innate immune system of crustaceans involves both cellular responses, carried out by hemocytes, and humoral responses, which include the release of effector molecules like AMPs into the hemolymph. mdpi.comresearchgate.netunimore.it The discovery and characterization of various AMP families in crustaceans, such as crustins and anti-LPS factors, have significantly advanced our understanding of their robust defense strategies. nih.govresearchgate.net
Discovery and Initial Characterization of Penaeidins
The penaeidin family of AMPs was first identified in the hemolymph of the Pacific white shrimp, Penaeus vannamei (now Litopenaeus vannamei). vliz.bemdpi.comvliz.be These peptides were found to be constitutively expressed and stored in the granules of hemocytes, ready for release upon an immune challenge. vliz.bevliz.benih.govnih.gov Initial studies characterized penaeidins as unique peptides with molecular weights ranging from 5.5 to 6.6 kDa. vliz.bevliz.be Structurally, they possess a distinctive chimeric-like structure, combining a proline-rich N-terminal domain with a cysteine-rich C-terminal domain that contains six cysteine residues forming three intramolecular disulfide bridges. vliz.bevliz.beifremer.fr Their antimicrobial activity was found to be broad, with a predominant effect against Gram-positive bacteria and fungi. vliz.bevliz.be
Classification and Isoforms within the Penaeidin Family, including Penaeidin-2a
The penaeidin family is diverse, with members classified into distinct subgroups based on their amino acid sequences. researchgate.net Initially, three classes (1, 2, and 3) were identified. nih.gov However, subsequent research revealed that class 1 was an isoform of class 2, leading to a revised classification that combined them. researchgate.netnih.gov A fourth class, PEN4, was later discovered. researchgate.netnih.gov Currently, the accepted classification divides penaeidins into subgroups PEN2, PEN3, and PEN4. ifremer.frresearchgate.netcapes.gov.br
This compound falls under the PEN2 subgroup. This family exhibits considerable isoform diversity, which is generated by polymorphisms within each penaeidin gene locus. capes.gov.br Different isoforms can be found within a single individual shrimp, suggesting complex regulatory mechanisms. nih.govnih.gov This diversity in isoforms, including variations in the proline-rich domain, likely contributes to a broader range of antimicrobial specificity and effectiveness. nih.govrcsb.org More recently, a new group of penaeidins, designated as subfamily II, has been proposed, characterized by an additional serine-rich region. mdpi.com
Table 1: Classification of the Penaeidin Family
| Subgroup | Key Characteristics | Representative Species |
|---|---|---|
| PEN2 | Includes isoforms like this compound. Originally classified as classes 1 and 2. | Litopenaeus vannamei, Litopenaeus setiferus researchgate.netnih.gov |
| PEN3 | Exhibits significant isoform diversity within and between species. nih.gov | Litopenaeus vannamei, Litopenaeus setiferus researchgate.netnih.gov |
| PEN4 | Composed of the shortest penaeidin isoforms and is highly conserved across species. nih.gov | Litopenaeus vannamei, Litopenaeus setiferus nih.govnih.gov |
| Subfamily II | Contains a unique serine-rich region in addition to the proline and cysteine-rich domains. mdpi.com | Marsupenaeus japonicus mdpi.com |
Overview of Research Trajectories in this compound Biology
Research on this compound and the broader penaeidin family has evolved from initial discovery and characterization to in-depth functional and structural analyses. Early work focused on isolating the peptides, determining their primary structure, and assessing their antimicrobial spectrum. vliz.bevliz.be This was followed by investigations into their gene expression, revealing that hemocytes are the primary site of production and that their expression is upregulated in response to pathogens. nih.govnih.gov
Properties
bioactivity |
Gram+, Fungi, |
|---|---|
sequence |
YRGGYTGPIPRPPPIGRPPFRPVCNACYRLSVSDARNCCIKFGSCCHLVK |
Origin of Product |
United States |
Molecular Architecture and Post Translational Processing of Penaeidin 2a
Distinctive Dual-Domain Structural Organization
Penaeidin-2a, like other members of the penaeidin family, is characterized by its unique molecular structure, which consists of two distinct domains: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD). nih.govmdpi.comvliz.betandfonline.comifremer.fr This dual-domain organization is a hallmark of the penaeidin family and is fundamental to its biological role. nih.gov The two domains are encoded by separate exons in some penaeidin genes, suggesting a possible evolutionary origin from the fusion of two different ancestral genes. nih.gov
The N-terminal domain of this compound is distinguished by a high concentration of proline residues. nih.govmdpi.comvliz.be This domain typically forms an extended, unconstrained, and relatively flexible structure. nih.govifremer.fr The high proline content, often arranged in specific motifs such as Pro-Arg-Pro, contributes to this extended conformation. vliz.beresearchgate.net While the PRD lacks a globular fold, it is believed to be involved in the initial interaction with microbial membranes. vliz.beresearchgate.net The length and specific amino acid composition of the PRD can vary among different penaeidin isoforms, which may influence their target specificity. nih.gov
In contrast to the flexible PRD, the C-terminal domain has a well-defined, folded structure. nih.govmdpi.com A key feature of the CRD is the presence of six highly conserved cysteine residues. vliz.betandfonline.comvliz.beifremer.frresearchgate.net These cysteines form three intramolecular disulfide bridges, which are critical for stabilizing the domain's three-dimensional conformation. mdpi.comvliz.bevliz.be Structural studies have revealed that these disulfide bonds create a specific topology, with linkages established in a 1-3, 2-5, and 4-6 pattern. ifremer.fr This rigid framework supports the formation of an α-helical structure within the CRD. nih.govmdpi.com The arrangement of cysteines, including the presence of two cysteine doublets, is a conserved feature that shares similarities with the cysteine-stabilized α/β motif found in insect defensins. vliz.beifremer.fr
| Domain | Key Structural Features | Primary Residues of Note | Conformation |
|---|---|---|---|
| N-Terminal Proline-Rich Domain (PRD) | High proline content; contains conserved motifs. vliz.beresearchgate.net | Proline, Arginine | Extended, flexible, unconstrained. nih.govifremer.fr |
| C-Terminal Cysteine-Rich Domain (CRD) | Six conserved cysteine residues forming three disulfide bridges (1-3, 2-5, 4-6 topology). ifremer.fr | Cysteine | Folded, rigid, contains an α-helix. nih.govmdpi.com |
N-Terminal Proline-Rich Domain (PRD) Structural Characteristics
Post-Translational Modifications and Their Functional Implications
Post-translational modifications (PTMs) are crucial enzymatic processes that occur after protein synthesis, altering a protein's properties and function. thermofisher.comfrontiersin.org For penaeidins, including this compound, several PTMs are essential for their maturation and full biological activity. vliz.beresearchgate.net These modifications can affect the peptide's stability, structure, and interactions. researchgate.netnih.gov
Penaeidin-2 is known to undergo C-terminal amidation. vliz.beresearchgate.net This modification involves the enzymatic conversion of the C-terminal carboxyl group into an amide. The process typically requires a C-terminal glycine (B1666218) residue in the precursor peptide, which is eliminated to yield the final amidated molecule. vliz.beresearchgate.net This amidation is a common feature among many bioactive peptides and is thought to enhance stability by protecting the peptide from degradation by carboxypeptidases. While the absence of amidation in recombinant penaeidins does not appear to eliminate their activity, it may cause a slight reduction in their antibacterial efficacy. vliz.beresearchgate.net
| Modification | Location | Description | Functional Implication |
|---|---|---|---|
| C-Terminal Amidation | C-terminus (Penaeidin-2) vliz.beresearchgate.net | Enzymatic conversion of the terminal carboxyl group to an amide, often via removal of a glycine residue. vliz.beresearchgate.net | Increases stability against carboxypeptidases; may slightly enhance antibacterial activity. vliz.beresearchgate.net |
| N-Terminal Cyclization | N-terminus (Observed in Penaeidin-3) vliz.beifremer.fr | Intramolecular cyclization of an N-terminal glutamine residue to form pyroglutamic acid. ifremer.frcreative-proteomics.com | Blocks the N-terminus, increasing resistance to aminopeptidases and altering N-terminal charge. nist.gov |
C-Terminal Amidation
Identification and Analysis of Conserved Structural Motifs and Functional Regions
The distinct dual-domain structure of penaeidins is a highly conserved functional motif in itself. nih.gov The PRD is thought to act as an initial recognition or interaction domain with the target cell membrane, while the structured CRD is primarily associated with the peptide's antimicrobial function. vliz.beresearchgate.net
Within these domains, specific sequences are conserved across the penaeidin family. The PRD often contains a conserved Pro-Arg-Pro (PRP) triplet, a motif also found in other proline-rich antimicrobial peptides like bactenecins. vliz.beresearchgate.net In the CRD, the arrangement of the six cysteine residues is the most highly conserved feature, as the integrity of the three disulfide bridges is essential for maintaining the stable fold required for activity. vliz.beifremer.fr This cysteine array has structural homology to the chitin-binding domain of some plant lectins and antifungal proteins, suggesting a potential mechanism of interaction with fungal cell walls. researchgate.net The combination of a flexible, target-recognizing domain with a stable, structurally-defined effector domain represents a sophisticated molecular architecture for an innate immune effector.
Comparative Structural Analyses with Other Antimicrobial Peptides
The unique chimeric structure of this compound invites comparison with other families of antimicrobial peptides, particularly those that share similarities with one of its two domains.
Comparison with Defensins: The cysteine-rich domain of penaeidins, including this compound, shares features with the defensin (B1577277) family of AMPs, which are also cysteine-rich and stabilized by disulfide bonds. vliz.bevliz.be However, there are significant structural differences. While vertebrate defensins (α- and β-defensins) and insect defensins also contain six cysteines, the spacing and pairing of these residues in penaeidins are distinct. vliz.bevliz.be For instance, penaeidins are characterized by two cysteine doublets in their sequence, and their disulfide bridge pattern differs from the well-characterized patterns of vertebrate and insect defensins. vliz.bevliz.be The CRD of penaeidins contains an α-helix stabilized by disulfide bonds, a feature also seen in insect defensins which possess a cysteine-stabilized αβ (CSαβ) motif. vliz.benih.gov
Comparison with Proline-Rich AMPs (PR-AMPs): The N-terminal proline-rich domain of this compound shows structural homology to other PR-AMPs, such as bactenecins from bovine neutrophils and various insect peptides like drosocin (B118338) and apidaecins. vliz.beresearchgate.netplos.org These peptides are all characterized by a high content of proline and often arginine residues. nih.gov A conserved Pro-Arg-Pro motif found in the penaeidin PRD is also present in insect PR-AMPs. vliz.beresearchgate.net Furthermore, the PRD of penaeidins shares similarities with the mammalian peptide bactenecin-7, which also contains repeated proline-arginine motifs. vliz.beresearchgate.net However, a key difference is that many insect and mammalian PR-AMPs are single-domain peptides, lacking the cysteine-rich domain found in penaeidins. nih.govplos.org This fusion of a PRD with a defensin-like CRD is what makes the molecular architecture of the penaeidin family unique. vliz.bemdpi.com
Table 2: Comparative Structural Features of this compound and Other AMPs
| Feature | This compound | Defensins (Vertebrate/Insect) | Bactenecins (Mammalian) | Insect PR-AMPs (e.g., Drosocin) |
|---|---|---|---|---|
| Overall Structure | Dual-domain (PRD + CRD) mdpi.comnih.gov | Single-domain, globular vliz.bemdpi.com | Single-domain, linear vliz.be | Single-domain, linear vliz.be |
| Cysteine Residues | 6, forming 3 disulfide bridges vliz.be | Typically 6 (forming 3 bridges) or 8 (forming 4 bridges) vliz.bemdpi.com | None | None |
| Disulfide Pattern | Unique pattern with two Cys doublets vliz.be | Conserved but different patterns (e.g., CSαβ motif in insects) vliz.be | N/A | N/A |
| Proline-Rich Region | Yes, N-terminal domain mdpi.com | No | Yes, high proline/arginine content vliz.be | Yes, high proline content vliz.be |
| Key Motifs | Pro-Arg-Pro vliz.be | Conserved cysteine array vliz.be | Proline-arginine repeats vliz.be | Pro-Arg-Pro repeats vliz.be |
| Secondary Structure | Extended PRD, α-helical CRD nih.govmdpi.com | α-helix and β-sheet (CSαβ) vliz.be | Extended/random coil nih.gov | Extended/random coil nih.gov |
Genomic Organization and Expression Dynamics of Penaeidin 2a
Gene Family Diversity and Evolutionary Patterns through Gene Duplication and Adaptive Selection
The penaeidin gene family is a diverse group of cationic peptides that are integral to the immune defense of penaeid shrimp. core.ac.uk This family is categorized into several classes, including PEN-2, PEN-3, PEN-4, and PEN-5, based on variations in their amino acid sequences. core.ac.ukresearchgate.net The diversity within the penaeidin family is not just between different shrimp species but also within a single individual, where multiple isoforms can be expressed. nih.gov This high level of diversity is believed to be a result of gene duplication events followed by positive Darwinian selection, also known as adaptive evolution. core.ac.uknih.govresearchgate.net This evolutionary pressure, likely driven by the constant threat from pathogens, has led to an accelerated rate of amino acid substitutions in the duplicated genes. core.ac.uknih.gov
Phylogenetic analysis suggests that the various classes of penaeidin genes are paralogous, meaning they arose from gene duplication events within a species. researchgate.net Each class of penaeidin is thought to be encoded by its own unique gene, and the variation within each class is due to sequence differences in these genes. researchgate.net The evolutionary adaptation is particularly evident in the two main functional domains of penaeidins: the N-terminal proline-rich domain (PRD) and the C-terminal cysteine-rich domain (CRD). core.ac.uknih.gov The rapid evolution of these domains is likely a direct response to the need to recognize and combat a wide array of pathogens. nih.gov
Cellular and Tissue-Specific Sites of Penaeidin-2a Synthesis and Storage
The synthesis and storage of this compound are primarily localized within specific cells and tissues, ensuring that the peptide is readily available to combat invading microbes.
Distribution in Organ-Associated Tissues
While hemocytes are the primary site of this compound synthesis, its expression has also been detected in various other tissues, largely due to the presence of infiltrating hemocytes. nih.govnih.gov Tissues that are highly vascularized or have close contact with the external environment often show the presence of penaeidin transcripts. nih.gov In healthy shrimp, this compound expression is mainly found in hemocytes. tandfonline.com However, upon microbial challenge, there is a notable redistribution of penaeidin-expressing hemocytes to the sites of infection. nih.govnih.gov Studies have shown constitutive expression of penaeidins in tissues such as the heart, gills, muscles, intestine, hepatopancreas, and eyestalk, which can be attributed to the resident hemocyte populations in these organs. nih.gov
| Tissue/Cell Type | Primary Function in this compound Biology | Supporting Evidence |
| Granular Hemocytes | Main site of synthesis and storage in cytoplasmic granules. nih.govchula.ac.th | Immunocytochemistry and in situ hybridization have confirmed the localization of penaeidin transcripts and peptides within these cells. nih.govnih.gov |
| Circulating Hemolymph | Transport of penaeidin-containing hemocytes throughout the shrimp's body. nih.gov | Penaeidins are released into the plasma from hemocytes upon microbial stimulation. nih.govnih.gov |
| Gills | Site of penaeidin expression, likely due to high hemocyte traffic and as a primary site of pathogen entry. nih.govnih.gov | RT-PCR has detected penaeidin mRNA in gill tissue. nih.gov |
| Heart | Constitutive expression of penaeidins, reflecting the presence of circulating hemocytes. nih.gov | Penaeidin transcripts have been identified in heart tissue of healthy shrimp. nih.gov |
| Intestine | Expression of penaeidins, suggesting a role in controlling gut-associated microbes. nih.govifremer.fr | Penaeidin mRNA has been detected in the intestine. nih.govifremer.fr |
| Hepatopancreas | Site of penaeidin expression. nih.gov | Constitutive expression has been observed in the hepatopancreas of healthy shrimp. nih.gov |
| Cuticle | Site of penaeidin accumulation after microbial challenge, providing surface protection. nih.govnih.gov | Immunoreactivity for penaeidins increases on the cuticle surface following infection. nih.gov |
Transcriptional and Translational Regulation of this compound Expression
The expression of this compound is tightly regulated at both the transcriptional and translational levels to ensure a balanced and effective immune response. This regulation involves both a baseline level of expression and a dynamic modulation in response to pathogenic threats.
Basal Constitutive Expression Patterns
In healthy, unchallenged shrimp, this compound is constitutively expressed. nih.govroyalsocietypublishing.org This means there is a constant, baseline level of transcription and translation of the this compound gene, primarily within the granular hemocytes. nih.govnih.gov This constitutive production leads to the accumulation and storage of the mature peptide in the granules of these cells. nih.govnih.gov The basal expression levels can, however, show variability among individual shrimp, which may reflect genetic differences or varying immune readiness. royalsocietypublishing.orgmdpi.com This pre-synthesized and stored pool of this compound allows for a rapid first-line defense, as the peptide can be quickly released upon detection of a pathogen without the delay of de novo synthesis. nih.gov
Temporal and Spatial Modulation in Response to Microbial Challenge
Upon encountering a microbial challenge, the expression and distribution of this compound are dramatically and rapidly modulated. nih.govnih.gov This response is characterized by distinct temporal and spatial patterns.
Temporal Modulation: Initially, in the first few hours (e.g., within 3-12 hours) following a microbial injection, there is often a decrease in penaeidin mRNA levels in circulating hemocytes. nih.govnih.govresearchgate.net This is thought to be due to the migration of penaeidin-rich hemocytes from the circulation to the site of infection and the rapid release of their granular contents. nih.govnih.gov Following this initial phase, there is a subsequent increase in penaeidin gene expression, which may be part of a systemic response involving the proliferation of a new population of hemocytes with high transcriptional activity. nih.govtandfonline.com For instance, after a challenge with Vibrio, penaeidin transcript abundance can decrease at 24 hours post-infection but then rebound to higher levels. ifremer.fr
Spatial Modulation: The spatial distribution of this compound also changes significantly during an infection. Hemocytes containing the peptide migrate towards the site of microbial invasion, leading to a localized and massive release of penaeidins. nih.govnih.gov This targeted delivery concentrates the antimicrobial peptide where it is most needed. Furthermore, an increased immunoreactivity for penaeidins is observed on the cuticle surface of challenged shrimp, suggesting that the released peptides can bind to the shrimp's outer surfaces to provide a protective barrier. nih.govnih.gov This spatial regulation ensures an efficient use of this potent immune effector.
| Challenge | Time Point | Change in Expression | Location |
| Bacterial Infection (Vibrio) | 3-12 hours post-infection | Decrease in mRNA in circulating hemocytes. nih.govnih.gov | Circulating Hemocytes |
| 4-12 hours post-infection | Significant upregulation of expression. tandfonline.com | Hemocytes | |
| 24 hours post-infection | Decrease in transcript abundance. ifremer.fr | Hemocytes | |
| Late phase of infection | Increased production of the peptide. ifremer.fr | Hemocytes | |
| Viral Infection (WSSV) | Early stage of infection | Significant induction of expression. tandfonline.com | Hemocytes |
| Fungal Infection | Post-infection | Repression of expression. royalsocietypublishing.org | Hemocytes |
| General Microbial Challenge | First 12 hours | Migration of hemocytes to infection site and local release. nih.gov | Site of Infection |
| After initial phase | Appearance of hemocytes with increased transcriptional activity. nih.gov | Blood Circulation and Tissues |
Upstream Regulatory Elements and Signaling Pathways Governing Gene Expression
The expression of penaeidin genes, including this compound, is a tightly controlled process orchestrated by specific DNA sequences known as upstream regulatory elements and intricate intracellular signaling pathways. These systems ensure that the peptide is produced in response to developmental cues and immunological challenges.
Research into the genomic structure of the penaeidin gene family in species like Litopenaeus vannamei has shown that each class of penaeidin (PEN2, PEN3, PEN4) is encoded by a distinct gene, and the upstream genomic regions are responsible for driving their transcription. capes.gov.br Analysis of these upstream promoter regions has identified several putative binding sites for transcription factors, which are key proteins that control the rate of transcription. In the promoter regions of various penaeidin genes, binding motifs for transcription factors such as Activator protein-1 (AP-1), GATA, Dorsal, and Signal Transducer and Activator of Transcription (STATx) have been found. nih.govfhs-afs.net For instance, the promoter for a penaeidin in Penaeus monodon contains sites for GATA-1 and AP-1. fhs-afs.net
The activation of these transcription factors is governed by major innate immune signaling pathways, primarily the Toll and the Immune Deficiency (IMD) pathways, which are evolutionarily conserved in invertebrates. nih.govfrontiersin.org
The Toll Pathway: This pathway is generally activated by Gram-positive bacteria and fungi. nih.gov Upon recognition of these pathogens, a signaling cascade is initiated that leads to the activation of the transcription factor Dorsal. frontiersin.org The functional link between this pathway and penaeidin expression was demonstrated in the Chinese shrimp Fenneropenaeus chinensis, where silencing the gene for FcDorsal resulted in decreased expression of FcPenaeidin, indicating that the Toll pathway directly regulates penaeidin production. frontiersin.org
The IMD Pathway: The IMD pathway is typically triggered by Gram-negative bacteria. nih.gov Its activation leads to the processing and activation of the transcription factor Relish. frontiersin.org Activated Relish then moves into the nucleus to stimulate the expression of target genes, including penaeidins. frontiersin.org
Other Pathways: The AP-1 signaling pathway has also been shown to regulate the transcription of certain penaeidins, such as LvBigPEN, in response to infection. nih.gov
These findings collectively indicate that penaeidin genes are regulated by multiple signaling cascades, allowing the shrimp to mount a tailored defense against a wide array of pathogens. nih.gov
Table 1: Key Regulatory Elements and Pathways for Penaeidin Gene Expression
| Regulatory Component | Type | Associated Penaeidin/Species | Function | Source(s) |
|---|---|---|---|---|
| AP-1 | Transcription Factor | P. monodon, L. vannamei | Binds to promoter region to regulate gene expression. | nih.gov, fhs-afs.net |
| GATA | Transcription Factor | P. monodon, L. vannamei | Binds to promoter region to regulate gene expression. | nih.gov, fhs-afs.net |
| Dorsal | Transcription Factor | F. chinensis | Activated by the Toll pathway to induce penaeidin expression. | frontiersin.org |
| STATx | Transcription Factor | L. vannamei | Putative binding site found in the promoter region of LvPEN4. | nih.gov |
| Relish | Transcription Factor | General (Shrimp) | Activated by the IMD pathway to induce penaeidin expression. | frontiersin.org |
| Toll Pathway | Signaling Pathway | General (Shrimp) | Primarily responds to Gram-positive bacteria and fungi. | frontiersin.org |
| IMD Pathway | Signaling Pathway | General (Shrimp) | Primarily responds to Gram-negative bacteria. | frontiersin.org |
Developmental Expression Profiles during Ontogeny of Penaeid Shrimp
The expression of penaeidins is not limited to the immune response in adult shrimp but is also present from the earliest stages of development, highlighting their importance throughout the shrimp's life cycle. Studies on the ontogeny of the shrimp immune system have tracked the presence of penaeidin transcripts and peptides from larvae to post-larval stages.
Detailed analyses in Penaeus vannamei have provided a clear timeline for penaeidin expression. Using the sensitive technique of Reverse Transcriptase Polymerase Chain Reaction (RT-PCR), penaeidin messenger RNA (mRNA) has been detected as early as the Nauplius V larval stage. nih.gov This indicates that the genetic blueprint for producing these peptides is available from very early in development.
However, the localization of the final peptide product within specific cells appears later. Through methods like in situ hybridization and immunohistochemistry, both penaeidin transcripts and the peptides themselves have been pinpointed within a small number of hemocytes (the shrimp's blood cells) starting from the Mysis II larval stage. nih.gov Penaeidins are constitutively produced and stored within the granules of these hemocytes. nih.govresearchgate.net The expression of these antimicrobial peptides appears to be exclusive to hemocytes, as they have not been detected in other cell types during larval development. nih.gov
This developmental profile suggests that while the capacity for penaeidin gene transcription exists early on, the specialized cellular machinery for large-scale production and storage within hemocytes matures as the larva develops. This ensures that as the shrimp grows and interacts more with its environment, its mobile immune cells are equipped with a ready arsenal (B13267) of antimicrobial molecules. nih.gov Expression continues into later stages, with penaeidins being constitutively expressed in the hemocytes of juvenile and adult shrimp. researchgate.netnih.gov In post-larval stages of Penaeus monodon (PL15, PL30, and PL45), the penaeidin gene is actively expressed and can be significantly upregulated in response to bacterial challenges. vliz.be
Table 2: Penaeidin Expression During Penaeid Shrimp Ontogeny
| Developmental Stage | mRNA Detection (RT-PCR) | Peptide/Transcript Localization (in Hemocytes) | Source(s) |
|---|---|---|---|
| Egg | Not Reported | Not Reported | |
| Nauplius V | Detected | Not Detected | nih.gov |
| Zoea (I, II, III) | Detected | Not Detected | nih.gov |
| Mysis II | Detected | Detected | nih.gov |
| Post-larva (PL1, PL8) | Detected | Detected | nih.gov |
| Juvenile | Detected | Detected (Constitutively Expressed) | nih.gov |
Mechanistic Insights into Penaeidin 2a Bioactivity
Interactions with Microbial Cell Membranes
A primary and critical aspect of Penaeidin-2a's antimicrobial function is its interaction with the microbial cell membrane. This interaction is often the initial step in its assault on pathogens and can lead to both lethal and sub-lethal consequences for the microbe.
Models of Membrane Permeabilization and Disruption
While the precise mechanisms are still under investigation, the activity of penaeidins, including this compound, is known to involve the permeabilization and disruption of microbial membranes. nih.govnih.govresearchgate.net This process is thought to be driven by the peptide's cationic and amphipathic properties, which facilitate its attraction to and insertion into the negatively charged microbial cell surface. frontiersin.org The proline-rich N-terminal domain is hypothesized to be involved in the initial recognition and interaction with the microbial membrane. vliz.be
Several models have been proposed to explain how AMPs like this compound disrupt membrane integrity, including the barrel-stave and carpeting mechanisms . In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore, leading to leakage of cellular contents. The carpeting mechanism involves the accumulation of peptides on the membrane surface, disrupting its structure and leading to the formation of transient pores or micelles. While direct evidence for this compound specifically adhering to one model is still being elucidated, its ability to cause morphological changes such as folds and perforations in cell membranes suggests a disruptive interaction. researchgate.net
Non-Lytic Antimicrobial Action Pathways
Interestingly, the antimicrobial activity of some proline-rich AMPs, a category that includes penaeidins, is not solely dependent on lytic mechanisms that rupture the cell membrane. nih.gov this compound can exert its effects through non-lytic pathways, meaning it can inhibit or kill microbes without causing widespread membrane damage. nih.govvliz.be This suggests that after an initial interaction with the membrane, the peptide may be internalized to engage with intracellular targets. nih.gov This dual-action capability, combining membrane disruption with intracellular targeting, enhances its effectiveness as an antimicrobial agent.
Intracellular Target Engagement and Disruption of Essential Microbial Processes
Once inside the microbial cell, this compound can interfere with fundamental cellular processes, leading to cell death or growth inhibition. This intracellular targeting is a key feature of its mechanism of action.
Interaction with Ribosomal Machinery and Inhibition of Protein Synthesis
A significant non-lytic mechanism for some proline-rich antimicrobial peptides involves the inhibition of protein synthesis. mdpi.com These peptides can be internalized and then interact with the ribosomal machinery, the cell's protein-building factories. mdpi.comlumenlearning.comgatech.edu While direct evidence specifically for this compound is still emerging, the mechanism of other proline-rich AMPs suggests a potential interaction with the 70S ribosome, ultimately disrupting the translation process and halting the production of essential proteins. mdpi.com This mode of action is particularly effective as it targets a central and highly conserved cellular process.
Direct Binding to Microbial Nucleic Acids (DNA)
Another critical intracellular target for some penaeidins is microbial DNA. nih.govresearchgate.net Studies on a member of the penaeidin family, LvBigPEN, have demonstrated its ability to bind to bacterial genomic DNA. nih.govresearchgate.net This interaction is concentration-dependent and is thought to interfere with DNA replication and other essential genetic processes. nih.govresearchgate.net The cationic nature of these peptides likely facilitates their interaction with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net By binding to DNA, this compound can effectively block the machinery responsible for reading and replicating the genetic code, leading to a cascade of failures in cellular function. mdpi.com
Chitin-Binding Properties and Their Role in Antifungal Activity
A distinguishing feature of penaeidins, including this compound, is their ability to bind to chitin (B13524). ebi.ac.ukfrontiersin.orgnih.gov Chitin is a major structural component of the cell walls of fungi. frontiersin.org This chitin-binding activity is crucial for the antifungal properties of this compound. frontiersin.orgnih.gov
By binding to chitin, this compound can disrupt the integrity of the fungal cell wall, leading to growth inhibition and morphological abnormalities in fungal hyphae. vliz.be At higher concentrations, this interaction can be fungicidal, preventing the germination of fungal spores. vliz.be This targeted action against a key structural element of fungi highlights the specialized and effective nature of this compound as an antifungal agent.
Mechanisms of Action against Specific Microbial Pathogens
The bioactivity of this compound (Pen-2a), like other members of the penaeidin family, is characterized by a range of effects targeting various microbial pathogens. The unique dual-domain structure of penaeidins, consisting of an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD), allows for diverse mechanisms of action. ntou.edu.twvliz.be Research indicates that these mechanisms are highly specific to the type of pathogen, involving distinct interactions with cellular components of bacteria, fungi, and viruses.
Antibacterial Mechanisms
Penaeidins, including Pen-2a, demonstrate primary activity against Gram-positive bacteria, with varying effects that can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting their growth). vliz.bevliz.beresearchgate.net The mode of action is strain-dependent. researchgate.net For instance, studies on penaeidins have shown a bactericidal effect against Bacillus megaterium and a bacteriostatic effect on Micrococcus luteus. vliz.bevliz.be
The proposed antibacterial mechanisms are multifaceted:
Membrane Interaction and Disruption : A primary hypothesis suggests a two-step process involving the peptide's distinct domains. The C-terminal cysteine-rich domain (CRD), which possesses an amphipathic structure, is thought to mediate the initial binding to the negatively charged bacterial membrane. ntou.edu.twmdpi.com Following this interaction, the N-terminal proline-rich domain (PRD) is believed to be responsible for disrupting the membrane, leading to cell death. ntou.edu.tw However, neither the PRD nor the CRD alone appears to possess full bactericidal capacity, indicating that the intact molecule is required for this activity. ntou.edu.tw
Inhibition of Protein Synthesis : An alternative, non-lytic mechanism has been proposed, particularly for the proline-rich domain. This model suggests that the PRD can penetrate the bacterial cell and interact directly with intracellular targets. mdpi.com Specifically, evidence points to the PRD binding to the 70S ribosome, which interferes with the translation process and ultimately halts protein synthesis. mdpi.com This targeted mechanism is distinct from simple membrane lysis.
While activity is predominantly against Gram-positive bacteria, some studies report inhibitory effects against Gram-negative strains as well. mdpi.comresearchgate.net
| Target Bacteria | Observed Effect/Mechanism | Reference(s) |
| Bacillus megaterium | Bactericidal | vliz.bevliz.be |
| Micrococcus luteus | Bacteriostatic | vliz.bevliz.be |
| Gram-positive bacteria (general) | Primary target; strain-specific inhibition | researchgate.net |
| Gram-negative bacteria (general) | Moderate or limited activity reported | mdpi.comresearchgate.net |
Antifungal Mechanisms
This compound exhibits a broad spectrum of potent antifungal activity. researchgate.net The mechanism against fungi is distinct from its antibacterial action and is closely linked to a key structural component of the fungal cell wall: chitin. ifremer.frasm.org
The primary mechanism involves:
Chitin Binding : The cysteine-rich domain of penaeidins contains a conserved chitin-binding motif. researchgate.net This enables the peptide to bind specifically to the chitin polymers in the fungal cell wall. asm.org
Disruption of Fungal Growth and Morphology : This binding interaction disrupts cell polarity and the normal process of hyphal elongation. vliz.bevliz.be At concentrations below the Minimum Inhibitory Concentration (MIC), this leads to abnormal morphology and reduced growth. vliz.bevliz.be At higher concentrations, the effect becomes fungicidal, preventing spore germination entirely. vliz.bevliz.be Research on synthetic penaeidins confirmed their fungicidal nature, as no fungal growth was observed after treatment, even when placed in a fresh, peptide-free medium. nih.gov
This chitin-binding ability is a key differentiator of the antifungal mechanism from the antibacterial one and highlights the specialized function of the CRD against fungal pathogens. ifremer.frasm.org
| Target Fungi | Observed Effect/Mechanism | Reference(s) |
| Fusarium oxysporum | Inhibition of spore germination (fungicidal); reduced hyphal growth and abnormal morphology (fungistatic at lower concentrations). The antifungal activity is believed to be mediated by its ability to bind chitin. | vliz.bevliz.beifremer.fr |
| Filamentous Fungi (general) | Broad-spectrum fungicidal activity. | researchgate.net |
| Candida species | Antifungal activity against multiple species, including antibiotic-resistant strains. | nih.gov |
| Cryptococcus species | Antifungal activity against multiple steroforms, including antibiotic-resistant strains. | nih.gov |
Antiviral Mechanisms
While early studies reported no significant antiviral activity for penaeidins ntou.edu.tw, more recent research has revealed a clear role for these peptides, including Pen-2a, in combating viral infections, particularly against the White Spot Syndrome Virus (WSSV), a major shrimp pathogen. nih.govbiorxiv.org
The antiviral mechanism of action is based on direct interaction with the virus particle to prevent infection:
Viral Envelope Protein Binding : Penaeidins have been shown to interact directly with several envelope proteins on the surface of the WSSV virion. nih.gov Specifically, Pen-2 has been identified as competitively binding to the viral envelope protein VP24. mdpi.com This interaction is mediated by the penaeidin domain. nih.gov
Blocking Viral Entry : By binding to these crucial surface proteins, penaeidins effectively antagonize the virus. nih.gov This binding interferes with the interaction between the virus and host cell receptors, thereby blocking the internalization of the virion into the host cell. mdpi.comnih.govbiorxiv.org Co-incubation of WSSV with recombinant penaeidins was shown to inhibit the virus's ability to infect hemocytes. nih.gov
This mechanism represents a form of viral neutralization, where the peptide intercepts the pathogen before it can initiate the infection cycle. This is the first reported antiviral mechanism for penaeidins, highlighting a new dimension to their role in innate immunity. biorxiv.org
| Target Virus | Observed Effect/Mechanism | Reference(s) |
| White Spot Syndrome Virus (WSSV) | Binds to viral envelope proteins (e.g., VP24, VP28) via the PEN domain. | mdpi.comnih.gov |
| White Spot Syndrome Virus (WSSV) | Blocks viral entry into host cells, inhibiting infection. | nih.govbiorxiv.org |
| White Spot Syndrome Virus (WSSV) | Penaeidins are located on the outer surface of the virion, preventing internalization. | nih.gov |
Spectrum of Antimicrobial and Antiviral Activity of Penaeidin 2a
Efficacy Against Gram-Positive Bacterial Species and Sub-Strain Specificity
Penaeidin-2a demonstrates primary activity against Gram-positive bacteria. vliz.benih.gov The nature of this activity, whether it results in bacterial death (bactericidal) or merely inhibits growth (bacteriostatic), can differ depending on the specific bacterial strain. vliz.bevliz.be For instance, studies on the broader penaeidin family, to which this compound belongs, have shown a bactericidal effect against Bacillus megaterium. vliz.bevliz.be In contrast, a bacteriostatic effect is observed against Micrococcus luteus. vliz.bevliz.be This specificity suggests that the peptide's mechanism of action is nuanced and dependent on the target organism. vliz.be Research comparing different penaeidin classes has also highlighted variations in effectiveness against the same species, indicating that even closely related peptides can have distinct potencies. nih.gov
Antifungal Potency and Differentiation between Fungicidal and Fungistatic Effects
In addition to its antibacterial properties, this compound possesses antifungal capabilities. researchgate.netvliz.be Penaeidins, as a group, have been shown to inhibit the growth of a variety of filamentous fungi, including species like Fusarium oxysporum, which is pathogenic to shrimp. vliz.beifremer.fr The distinction between fungicidal (lethal to fungi) and fungistatic (inhibiting fungal growth) effects is critical in understanding the peptide's full potential. naftin.commdpi.com While some antifungal agents are fungicidal at concentrations close to their minimum inhibitory concentration (MIC), others may only inhibit growth. nih.gov The effect of this compound can be concentration-dependent, potentially being fungistatic at lower concentrations and fungicidal at higher doses. taylorandfrancis.com
Antiviral Activities, with a Focus on Crustacean Viral Pathogens
Recent research has revealed that penaeidins, including this compound, play a significant role in antiviral defense, particularly against devastating shrimp pathogens like the White Spot Syndrome Virus (WSSV). researchgate.netnih.govnih.gov This antiviral function is a critical component of the shrimp's innate immune response.
A key mechanism of this compound's antiviral action is its direct interaction with the structural proteins of the virus. researchgate.netnih.govbiorxiv.org Studies have demonstrated that this compound (referred to as PEN2 in some literature) can bind to the outer surface of the WSSV virion. researchgate.netnih.gov Specifically, it competitively binds to the viral envelope protein VP24. researchgate.netnih.govmdpi.com This interaction is crucial as it disrupts the binding of VP24 to its cellular receptor, the polymeric immunoglobulin receptor (pIgR), which is necessary for the virus to enter the host cell. researchgate.netnih.gov By blocking this interaction, this compound effectively inhibits the internalization of the virus into hemocytes, the shrimp's blood cells. researchgate.netnih.gov
The antiviral role of this compound extends to antagonizing multiple steps in the viral infection process. researchgate.netnih.gov By binding to key envelope proteins, it not only prevents viral entry but also interferes with the formation of viral complexes that are essential for infectivity. researchgate.netbiorxiv.org For example, the interaction of penaeidins with envelope proteins like VP28 has been shown to disrupt the subsequent binding of VP28 to host factors like Rab7, a protein involved in viral entry. researchgate.netnih.gov This multi-pronged approach of targeting different viral components and their interactions with host cells highlights the peptide's effectiveness in protecting the host against viral infection. researchgate.netnih.gov In vivo experiments have confirmed this protective role; shrimp with reduced levels of penaeidins are more susceptible to WSSV, while supplementing with recombinant penaeidins can rescue survival rates. researchgate.netnih.gov
Interaction with Viral Envelope Proteins and Inhibition of Entry
Analysis of Minimum Inhibitory Concentrations (MIC) in Research Contexts
The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to prevent the visible growth of a microorganism. idexx.dkwikipedia.org For penaeidins, MIC values have been established against a range of pathogens, providing a quantitative assessment of their potency. nih.govresearchgate.net These values are typically determined through liquid growth inhibition assays. ifremer.fr
Generally, penaeidins show strong activity against Gram-positive bacteria with MICs often in the low micromolar range. researchgate.net Their activity against fungi is also significant, though sometimes requiring higher concentrations than for bacteria. nih.govresearchgate.net The specific MIC of this compound can vary depending on the target species and the specific experimental conditions. nih.govifremer.fr
The following table provides a summary of representative Minimum Inhibitory Concentration (MIC) ranges for the penaeidin family against various microorganisms, based on available research.
| Microorganism Type | Species | MIC Range (µM) | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Micrococcus luteus | 0.3 - 2.5 | nih.govresearchgate.net |
| Gram-Positive Bacteria | Bacillus megaterium | 0.3 - 2.5 | nih.govresearchgate.net |
| Gram-Positive Bacteria | Bacillus subtilis | > 2.5 | nih.gov |
| Fungi | Fusarium oxysporum | 1.25 - 10 | researchgate.net |
Immunomodulatory Roles and Host Physiological Interactions of Penaeidin 2a
Function as an Autocrine or Paracrine Cytokine
Beyond its direct antimicrobial action, Penaeidin-2a functions as a cytokine-like molecule, mediating cellular communication through autocrine and paracrine signaling. researchgate.netscispace.comsanidadanimal.infoproteinkinase.biz Cytokines are signaling proteins that regulate immune responses; autocrine signaling affects the same cell that secretes it, while paracrine signaling affects nearby cells. sanidadanimal.inforesearchgate.netnih.gov Penaeidin is considered a dual-function molecule, acting as both an antimicrobial peptide and an autocrine-acting cytokine. researchgate.netscispace.com
This cytokine activity is primarily attributed to the N-terminal proline-rich domain (PRD) of the peptide. researchgate.netnih.govresearchgate.net Studies have demonstrated that both the full-length penaeidin molecule and its isolated PRD can act as a cytokine in vitro. researchgate.netnih.gov In response to tissue injury or infection, penaeidins are released from granulocytes and act as pro-inflammatory cytokines. researchgate.netresearchgate.netnih.gov This function is critical for orchestrating the initial stages of an immune response, attracting immune cells to the site of challenge. nih.gov Specifically, penaeidin attracts penaeidin-positive granulocytes toward inflammatory sites through autocrine activity, meaning the same cells that release the peptide are stimulated by it to migrate. researchgate.netnih.gov This self-recruiting mechanism ensures a rapid and localized concentration of key immune cells.
Table 1: Cytokine-like Functions of Penaeidins
| Domain Responsible | Type of Signaling | Primary Function | Key Finding | Reference |
|---|---|---|---|---|
| Proline-Rich Domain (PRD) | Autocrine/Paracrine | Pro-inflammatory signaling | The PRD is sufficient to induce cytokine-like activity, promoting hemocyte adhesion and migration. | researchgate.netnih.govresearchgate.net |
| Full Peptide | Autocrine | Attraction of granulocytes | Acts as a pro-inflammatory cytokine to attract penaeidin-positive granulocytes to wound sites. | researchgate.netnih.gov |
| Full Peptide | Paracrine/Autocrine | Promotion of hemocyte adhesion | Penaeidin promotes the adhesion of granulocytes and semi-granulocytes in a concentration-dependent manner. | researchgate.netresearchgate.net |
Regulation of Hemocyte Migration, Adhesion, and Chemotaxis
A primary immunomodulatory role of this compound is the regulation of hemocyte trafficking. Hemocytes, the blood cells of crustaceans, are central to immune defense, performing functions like phagocytosis, encapsulation, and wound repair. this compound plays a direct role in guiding these cells to where they are needed most.
The peptide promotes the migration of granulocytes, a specific type of hemocyte, toward inflammatory foci. researchgate.netscispace.com This chemotactic activity is crucial for mounting an effective response against pathogens or tissue damage. Research on the tiger shrimp Penaeus monodon has shown that penaeidin attracts penaeidin-positive granulocytes to wound sites via integrin-dependent cell migration. researchgate.netnih.gov
Furthermore, penaeidins enhance the adhesion of granulocytes and semi-granulocytes. researchgate.netresearchgate.net This process is mediated by integrins, which are cell adhesion molecules. scispace.comresearchgate.net Experiments using RNA interference to "knock down" penaeidin expression in cultured hemocytes resulted in a significant decrease in the number of adhesive cells. researchgate.net This effect could be reversed by adding recombinant penaeidin or its proline-rich domain (PRD) to the culture, confirming the peptide's role in promoting cell adhesion. researchgate.net The knockdown of penaeidin also led to decreased expression of integrin-β and collagen, molecules essential for cell adhesion, while increasing the expression of collagenase, an enzyme that breaks down collagen. scispace.comresearchgate.net
Participation in Wound-Induced Inflammatory Responses and Tissue Homeostasis
This compound is an active participant in the complex process of wound healing and the maintenance of tissue homeostasis. researchgate.net The wound healing process involves several overlapping phases, including inflammation, proliferation, and remodeling. dva.gov.auteachmesurgery.com Penaeidins function as pro-inflammatory cytokines during the initial inflammatory phase that follows an injury. researchgate.netresearchgate.netnih.govnih.gov
Upon wounding, a notable physiological response occurs: the levels of both penaeidin transcripts and the peptide itself decrease in circulating hemocytes, while they simultaneously accumulate at the wound site. researchgate.netnih.gov This indicates a targeted migration of penaeidin-synthesizing granulocytes from the hemolymph to the site of injury. researchgate.netnih.gov In the wounded tissue, these concentrated hemocytes, of which over 80% are penaeidin-positive granulocytes, release their contents to fight potential infection and initiate repair. researchgate.netnih.gov This localized release helps to establish an antimicrobial barrier and orchestrate the subsequent stages of healing. mdpi.comvliz.be
Penaeidins also contribute to tissue homeostasis through their ability to bind to chitin (B13524). scispace.comresearchgate.netifremer.fr Chitin is a major structural component of the shrimp's exoskeleton. This binding affinity suggests that penaeidins can associate with cuticular surfaces, potentially playing a role in sealing wounds and preventing microbial entry during the vulnerable period of tissue repair. researchgate.netifremer.fr
Role in Opsonization and Facilitation of Phagocyte Recognition
Opsonization is the process by which a pathogen is coated with molecules, called opsonins, that make it more susceptible to phagocytosis—the process of being engulfed by immune cells. nih.govlibretexts.org While some antimicrobial peptides can act as opsonins, the role of this compound in this process is complex.
Some members of the penaeidin family have been shown to facilitate the clearance of pathogens. For instance, a penaeidin from the kuruma shrimp (Marsupenaeus japonicus), MjPen-II, was found to promote phagocytosis of bacteria. nih.gov Silencing the gene for this penaeidin resulted in a significant decrease in phagocytic activity by hemocytes. nih.gov This suggests an opsonin-like function where the peptide binds to bacteria, making them easier for phagocytes to recognize and eliminate. researchgate.netresearchgate.net
However, the interaction with viruses appears different. Penaeidins, including PEN2, can bind directly to the envelope proteins of White Spot Syndrome Virus (WSSV). nih.govtandfonline.combiorxiv.org This binding blocks the virus from interacting with host cell receptors, thereby preventing it from entering and infecting the cell. nih.govtandfonline.com Interestingly, this action also leads to a reduction in the phagocytosis of WSSV particles by hemocytes. biorxiv.org This may be a sophisticated defense strategy to prevent the virus from hijacking the phagocytic process for its own replication and spread within the host. Therefore, rather than acting as a traditional opsonin to enhance uptake, penaeidin facilitates viral clearance by directly neutralizing the virion and inhibiting its entry into host cells.
Interaction with Host Signaling Pathways and Immune Effectors
The production and function of this compound are tightly integrated with the host's innate immune signaling pathways. researchgate.net The expression of penaeidin genes is regulated by conserved signaling cascades, primarily the Toll and Immune deficiency (IMD) pathways. nih.govbiorxiv.orgmdpi.com These pathways are activated by the recognition of microbial components, leading to the activation of transcription factors like Dorsal and Relish (members of the NF-κB family). biorxiv.orgresearchgate.net These factors then bind to the promoter regions of penaeidin genes, inducing their transcription and the subsequent synthesis of the peptide. nih.govbiorxiv.org Additionally, the AP-1 signaling pathway has been implicated in regulating the transcription of some penaeidin family members. nih.gov
This compound, in turn, influences the expression of other immune effector molecules. As a cytokine, its signaling activity leads to changes in the expression of genes involved in cell adhesion and tissue structure, such as integrin-β, collagen, and collagenase. scispace.comresearchgate.net This demonstrates a feedback loop where an immune effector (penaeidin) modulates the machinery required for cellular immune responses (adhesion and migration).
Furthermore, penaeidins directly interact with the effectors of pathogens. A key example is the interaction with WSSV envelope proteins VP24 and VP28. nih.govtandfonline.com this compound (PEN2) competitively binds to VP24, preventing it from interacting with the host's polymeric immunoglobulin receptor (pIgR), which is necessary for viral infection. nih.govtandfonline.com This direct antagonism of a viral protein highlights penaeidin's role not just as a general antimicrobial but as a specific antiviral effector that interferes with pathogen-host interactions at a molecular level.
Table 2: Penaeidin Interactions with Signaling Pathways and Effectors
| Interaction Type | Interacting Component(s) | Pathway/Effect | Reference |
|---|---|---|---|
| Regulation of Penaeidin Expression | Toll Pathway, IMD Pathway | Activation of NF-κB transcription factors (Dorsal, Relish) to induce penaeidin gene expression. | nih.govbiorxiv.orgresearchgate.net |
| Regulation of Penaeidin Expression | AP-1 Pathway | Participates in the transcriptional regulation of certain penaeidin genes. | nih.gov |
| Penaeidin Action on Host Effectors | Integrin-β, Collagen, Collagenase | Modulates expression to regulate hemocyte adhesion and tissue remodeling. | scispace.comresearchgate.net |
| Penaeidin Action on Pathogen Effectors | WSSV envelope proteins (VP24, VP28) | Binds to viral proteins to block their interaction with host cell receptors, preventing viral entry. | nih.govtandfonline.com |
Advanced Research Methodologies and Experimental Models in Penaeidin 2a Studies
Recombinant Expression Systems for Functional Characterization
The production of Penaeidin-2a in sufficient quantities for detailed study has necessitated the use of recombinant expression systems. These systems allow for the controlled synthesis of the peptide in host organisms, providing a reliable source of material for functional assays and structural analyses.
Heterologous Expression in Yeast and Bacterial Hosts
Both yeast and bacterial systems have been employed for the heterologous expression of penaeidins, including this compound. The methylotrophic yeast Pichia pastoris and the budding yeast Saccharomyces cerevisiae have proven to be suitable hosts for producing functional penaeidins. researchgate.netresearchgate.net These eukaryotic systems offer advantages such as the ability to perform some post-translational modifications and secrete the recombinant protein, which can simplify purification. frontiersin.org For instance, studies have demonstrated that expressing penaeidins in Saccharomyces cerevisiae can yield large quantities of functional peptides with activities almost identical to their native counterparts. researchgate.net
Bacterial expression systems, primarily Escherichia coli, are also utilized due to their rapid growth and high-yield potential. mdpi.com However, challenges exist with bacterial expression, including the potential for the expressed peptide to be toxic to the host and the formation of insoluble inclusion bodies.
| Host System | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Pichia pastoris (Yeast) | High-level expression, capable of some post-translational modifications, secretion of protein | Potential for non-native glycosylation, methanol (B129727) induction required | nih.govnih.gov |
| Saccharomyces cerevisiae (Yeast) | Well-characterized genetics, capable of post-translational modifications, suitable for large-scale production | Non-native glycosylation can occur, potentially lower yields than P. pastoris | researchgate.netnih.gov |
| Escherichia coli (Bacteria) | Rapid growth, high yield, well-established protocols | Lacks complex post-translational modification machinery, potential for inclusion body formation, peptide toxicity to host | mdpi.com |
Strategies to Overcome Challenges in Recombinant Production (e.g., Post-Translational Fidelity)
A significant hurdle in the recombinant production of this compound is ensuring the fidelity of post-translational modifications (PTMs), which are crucial for its native structure and function. nih.gov Penaeidins naturally undergo C-terminal amidation, a modification that is often absent in recombinant systems like yeast. nih.govvliz.be
To address these challenges, several strategies have been developed:
Fusion Proteins: Expressing the peptide as a fusion with a larger, more stable protein can improve solubility and yield. openmicrobiologyjournal.com A specific cleavage site is often engineered between the fusion partner and the peptide to allow for its subsequent release.
Host Strain Engineering: Modifying the host's genetic background to better accommodate the production of foreign proteins, including those with disulfide bonds, can enhance proper folding.
Optimization of Culture Conditions: Adjusting parameters such as temperature, pH, and inducer concentration can significantly impact protein expression levels and solubility. bosterbio.com
Chemical Modification Post-Purification: PTMs like C-terminal amidation can be introduced chemically after the peptide has been purified. nih.gov
Avoiding Non-native Modifications: Yeast expression systems can sometimes result in non-native glycosylation, which may affect the peptide's activity. nih.gov The use of chemical synthesis or careful selection of yeast strains can circumvent this issue.
Chemical Synthesis Approaches for Peptide Variants and Analogues
Chemical synthesis offers a powerful alternative to recombinant production, particularly for creating variants and analogues of this compound with altered properties. Solid-phase peptide synthesis (SPPS) is a common method used to construct peptides with precise amino acid sequences. mdpi.com This approach provides complete control over the peptide's composition, allowing for the incorporation of non-proteinogenic amino acids and other modifications. mdpi.com
Chemical synthesis has been successfully employed to produce penaeidin analogues to investigate structure-activity relationships. researchgate.net For instance, synthetic peptides corresponding to different domains of penaeidins have been used to determine that the proline-rich domain alone may not possess antimicrobial activity. vliz.be This methodology is invaluable for dissecting the functional contributions of specific residues and domains within the this compound molecule.
Molecular and Genetic Manipulation Techniques
To probe the in vivo functions of this compound, researchers have turned to molecular and genetic manipulation techniques that allow for the modulation of its expression in the native shrimp host.
Gene Silencing (e.g., RNA Interference) and Overexpression Studies
RNA interference (RNAi) has emerged as a crucial tool for studying gene function in crustaceans. nih.gov By introducing double-stranded RNA (dsRNA) corresponding to the this compound gene, its expression can be specifically knocked down. nih.govnih.gov This "gene silencing" allows researchers to observe the physiological consequences of reduced this compound levels, thereby inferring its function.
Gene Editing for Functional Dissection
While RNAi provides transient gene knockdown, more permanent genetic modifications through gene editing technologies are beginning to offer deeper insights into gene function. Techniques like CRISPR-Cas9 hold the potential for precise editing of the this compound gene in the shrimp genome. This would allow for the creation of knockout, knock-in, or specific point mutations to dissect the function of the peptide and its various domains with unparalleled precision. While the application of gene editing specifically for this compound is still an emerging area, its use in other crustacean contexts suggests it will be a powerful tool for future research.
| Technique | Description | Application in this compound Research | Reference |
|---|---|---|---|
| RNA Interference (RNAi) | Transient knockdown of gene expression using dsRNA. | Investigating the role of this compound in immune defense against pathogens like WSSV. | nih.govresearchgate.net |
| Overexpression | Introducing a gene to be expressed at higher-than-normal levels. | Confirming the protective effects of this compound. | nih.gov |
| Gene Editing (e.g., CRISPR-Cas9) | Permanent and precise modification of the genome. | Potential for creating knockout and knock-in models to dissect domain-specific functions. |
High-Resolution Structural Determination Techniques
Understanding the three-dimensional structure of this compound is fundamental to deciphering its mechanism of action. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been instrumental in determining the solution structure of penaeidins. nih.gov This technique provides detailed information about the protein's conformation in a solution state, which mimics its natural environment. For instance, two-dimensional ¹H NMR and simulated annealing calculations have been used to determine the structure of penaeidin analogues. nih.gov These studies have revealed that penaeidins, including by extension Pen-2a, possess a distinct two-domain structure: an unconstrained, proline-rich N-terminal domain and a well-defined, cysteine-rich C-terminal domain. nih.govresearchgate.net The C-terminal domain is characterized by an amphipathic helix linked to coils by three disulfide bonds, forming a compact, globular structure. nih.govresearchgate.net
X-ray Crystallography: While NMR provides solution-state structures, X-ray crystallography offers a high-resolution view of the peptide in a crystalline state. tulane.edulibretexts.orgazolifesciences.com This method involves crystallizing the peptide and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density and, consequently, the precise position of each atom. tulane.edulibretexts.orgrcsb.org Although challenging for peptides that are difficult to crystallize, X-ray crystallography can provide an atomic-resolution model, offering invaluable insights into the peptide's architecture and potential interaction sites. libretexts.org
Mass Spectrometry: In addition to these primary methods, mass spectrometry (MS) techniques, such as Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry (FTICR-MS), have been employed for the intact analysis of penaeidin isoforms. nih.gov This "top-down" approach allows for the identification of individual isoforms without the need for enzymatic cleavage, providing high mass accuracy and resolution. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has also been used to analyze trypsin digests to confirm the disulfide bond arrangement. nih.gov
In Vitro and Ex Vivo Assays for Antimicrobial and Immunomodulatory Activity Evaluation
A variety of in vitro and ex vivo assays are employed to assess the biological functions of this compound.
Antimicrobial Activity Assays:
Broth Microdilution Assay: This is a standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. researchgate.net
Radial Diffusion Assay: In this assay, the peptide is placed in a well on an agar (B569324) plate inoculated with bacteria. The diameter of the clear zone of growth inhibition around the well indicates the antimicrobial potency.
Liquid Bacteriostatic Assay: This assay measures the ability of the peptide to inhibit bacterial growth over time by monitoring the number of colony-forming units (CFU). ifremer.frnih.gov
Time-Kill Assay: This method provides information on the bactericidal or bacteriostatic effect of the peptide by measuring the reduction in viable bacteria over a specific time period. frontiersin.org
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphological changes in bacteria treated with the peptide, revealing mechanisms such as cell membrane disruption. researchgate.net
This compound, often produced as a recombinant peptide in systems like Saccharomyces cerevisiae, has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria and filamentous fungi. researchgate.netresearchgate.net
Immunomodulatory Activity Assays:
Lymphocyte Proliferation Assay: This assay measures the effect of the peptide on the proliferation of immune cells, such as lymphocytes, often stimulated with mitogens like Concanavalin A (ConA) or lipopolysaccharide (LPS). mdpi.com
Macrophage Phagocytosis Assay: This assay evaluates the ability of the peptide to enhance the phagocytic activity of macrophages, a key process in the innate immune response. mdpi.com
Chemotaxis Assays: These assays are used to determine if the peptide can attract immune cells, such as hemocytes, to a specific location, indicating a role in inflammation and wound healing. researchgate.net
Studies have shown that the proline-rich domain of penaeidins can act as a cytokine, attracting granulocytes to sites of inflammation. researchgate.net
Utilization of Aquatic Animal Models for In Vivo Studies
To understand the physiological relevance of this compound, researchers utilize aquatic animal models, primarily shrimp infection models.
Shrimp Infection Models: These models involve challenging shrimp with pathogens, such as bacteria (e.g., Vibrio species) or viruses (e.g., White Spot Syndrome Virus, WSSV), and then monitoring the expression of this compound and the survival of the shrimp. ifremer.frmdpi.comnih.gov
RNA Interference (RNAi): A powerful technique used in these models is RNA interference (RNAi), where the expression of the this compound gene is silenced using double-stranded RNA (dsRNA). nih.gov By knocking down the expression of the peptide, researchers can observe the effect on the shrimp's susceptibility to infection. Studies have shown that silencing penaeidins leads to increased viral loads and makes shrimp more susceptible to WSSV. nih.govresearchgate.net
Recombinant Peptide Injection: To confirm the specific role of the peptide, rescue experiments are often performed. In these experiments, shrimp with silenced this compound are injected with the recombinant peptide, and the restoration of resistance to infection is observed. nih.gov
These in vivo studies have convincingly demonstrated that this compound is a critical antiviral factor against WSSV infection in shrimp. nih.gov
Transcriptomic and Proteomic Profiling for Expression and Functional Analysis
High-throughput "omics" technologies provide a global view of gene and protein expression, offering insights into the regulation and function of this compound.
Transcriptomic Analysis:
Real-Time PCR (qPCR): This technique is widely used to quantify the expression levels of the this compound gene in different tissues and under various conditions, such as after a microbial challenge. ifremer.fr Studies have shown that the expression of penaeidin genes is significantly upregulated in hemocytes following infection. nih.govnih.gov
Expressed Sequence Tag (EST) Analysis: EST projects have revealed that penaeidin transcripts are highly abundant in shrimp hemocyte cDNA libraries, indicating their importance in the immune response.
Transcriptome Sequencing (RNA-Seq): This powerful technique provides a comprehensive analysis of the entire transcriptome, allowing for the identification of differentially expressed genes and pathways associated with this compound function. For example, transcriptome analysis of duckweed expressing penaeidin 3a showed significant upregulation of genes involved in sphingolipid metabolism and phagocytosis. mdpi.com
Proteomic Analysis:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to separate and purify proteins from complex mixtures, such as shrimp hemolymph, for further analysis. nih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is used to separate proteins based on their molecular weight and to analyze the expression of recombinant this compound. researchgate.net
These transcriptomic and proteomic studies have been crucial in understanding that penaeidins are primarily expressed in hemocytes and are released upon immune challenge to combat pathogens. nih.gov
Future Directions and Emerging Research Avenues for Penaeidin 2a
Unraveling Undiscovered Functions and Deeper Mechanistic Complexities
While the antimicrobial properties of penaeidins are well-documented, a significant frontier in research is the exploration of their non-antimicrobial functions and the intricate mechanisms that underpin their known activities. royalsocietypublishing.org Recent studies have begun to reveal that penaeidins may possess previously unknown immunomodulatory roles. royalsocietypublishing.org For instance, gene-silencing of a penaeidin in the shrimp Penaeus monodon led to a reduction in the adhesion properties of hemocytes, which are crucial immune cells. royalsocietypublishing.org This suggests a potential role for penaeidins in cell signaling and immune cell trafficking. royalsocietypublishing.org
Future investigations should aim to elucidate these and other potential functions. A key area of interest is the role of the distinct proline-rich domain (PRD) and cysteine-rich domain (CRD) that characterize penaeidins. core.ac.uknih.gov While the PRD of some penaeidins has been shown to possess antimicrobial activity, in others it appears to be inactive. royalsocietypublishing.org The PRD has also been implicated as a cytokine-like molecule, attracting immune cells to sites of injury. royalsocietypublishing.orgresearchgate.net Further research is needed to understand the specific contributions of each domain to the peptide's diverse biological activities. It is possible that the PRD and CRD evolve somewhat independently, allowing for a greater diversity of function. nih.gov
Moreover, the antiviral mechanisms of penaeidins are only beginning to be understood. tandfonline.com Recent findings indicate that penaeidins can inhibit viral infection by interacting with viral envelope proteins, thereby blocking their entry into host cells. tandfonline.com Deeper mechanistic studies are required to fully comprehend these antiviral strategies and their potential for therapeutic application.
Rational Design and Engineering of Penaeidin-2a for Enhanced Biological Attributes
The unique two-domain structure of this compound presents a compelling scaffold for rational design and protein engineering. core.ac.uknih.gov The goal of such efforts is to create novel peptide variants with enhanced antimicrobial potency, broader spectrum of activity, and improved stability. Computational approaches, such as molecular modeling and genetic algorithms, can be employed to predict the effects of specific amino acid substitutions on the peptide's structure and function. mdpi.comrsc.org
A key strategy involves modifying the amino acid composition of the PRD and CRD to optimize their biological properties. mdpi.com For example, increasing the hydrophobicity or altering the charge distribution of the peptide can enhance its interaction with microbial membranes. mdpi.com The PRD, in particular, appears to be a promising target for modification, as its sequence is more variable among different penaeidin classes and has been shown to confer target specificity. nih.govresearchgate.net
Furthermore, the synthesis of penaeidin analogs allows for the introduction of non-native modifications, such as C-terminal amidation, which can increase peptide stability and activity. nih.gov Chemical synthesis also avoids potential issues with recombinant expression systems, such as non-native glycosylation. nih.gov By combining computational design with chemical synthesis, researchers can systematically explore the structure-activity relationships of this compound and develop new variants with superior therapeutic potential.
Investigation into the Broader Ecological and Evolutionary Significance of Penaeidin Diversity
The remarkable diversity of the penaeidin gene family suggests a dynamic evolutionary history shaped by interactions with a wide array of pathogens. core.ac.ukresearchgate.net Understanding the ecological and evolutionary drivers of this diversity can provide valuable insights into the adaptation of the shrimp immune system and inform the development of novel antimicrobial strategies.
Phylogenetic analyses have shown that the penaeidin gene family has expanded through gene duplication events, followed by positive Darwinian selection. core.ac.ukresearchgate.netnih.gov This adaptive evolution has led to an accelerated rate of amino acid substitutions, particularly in the PRD and CRD, which are directly involved in pathogen defense. core.ac.ukresearchgate.net The ratio of non-synonymous to synonymous substitutions is significantly high at certain codon sites, providing strong evidence for positive selection. researchgate.netnih.gov
Future research should focus on correlating specific penaeidin isoforms with resistance to particular pathogens or adaptation to different environmental conditions. researchgate.net The discovery of new penaeidin classes and isoforms in different shrimp species highlights the ongoing evolutionary arms race between host and pathogen. researchgate.net Investigating the functional consequences of this diversity can reveal novel antimicrobial mechanisms and provide a basis for the design of new peptides that mimic the evolutionary solutions found in nature.
Table 1: Key Research Findings on Penaeidin Evolution
| Research Finding | Significance | Reference(s) |
| Penaeidin gene family has expanded through gene duplication. | Explains the presence of multiple penaeidin genes and isoforms. | core.ac.ukresearchgate.net |
| Positive Darwinian selection drives the diversification of penaeidins. | Suggests that penaeidins are under constant pressure to adapt to new pathogens. | core.ac.ukresearchgate.netnih.gov |
| The PRD and CRD are both subject to positive selection. | Indicates that both domains are critical for the peptide's function. | researchgate.net |
| The ratio of non-synonymous to synonymous substitutions is high at specific codon sites. | Provides strong evidence for adaptive evolution. | researchgate.netnih.gov |
Development of Novel Analytical and Biophysical Techniques for Peptide Characterization
A deeper understanding of this compound's structure and function requires the application and development of advanced analytical and biophysical techniques. These methods are crucial for characterizing the peptide's three-dimensional structure, its interactions with biological membranes, and its mechanism of action at the molecular level.
High-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the precise atomic structure of this compound. mtoz-biolabs.com NMR can also provide information about the peptide's dynamics and conformation in solution. bibliotekanauki.pl However, the flexibility of many peptides can make crystallization and NMR analysis challenging. mdpi.combibliotekanauki.pl
Mass spectrometry (MS) techniques, particularly Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry (FTICR-MS), offer a powerful approach for the intact analysis of penaeidin isoforms without the need for chemical modification or enzymatic cleavage. nih.govnih.gov This allows for the precise identification of different isoforms and their post-translational modifications. nih.gov
Other biophysical methods, such as circular dichroism (CD) and fluorescence resonance energy transfer (FRET), can be used to study the peptide's secondary structure and its interactions with model membranes. bibliotekanauki.pl The integration of these techniques with computational methods like molecular dynamics (MD) simulations will provide a comprehensive picture of this compound's structure-function relationships. mdpi.com
Table 2: Techniques for this compound Characterization
| Technique | Application | Reference(s) |
| X-ray Crystallography | Determination of high-resolution 3D structure. | mtoz-biolabs.com |
| Nuclear Magnetic Resonance (NMR) | Determination of 3D structure and dynamics in solution. | mtoz-biolabs.combibliotekanauki.pl |
| Mass Spectrometry (MS) | Identification of isoforms and post-translational modifications. | nih.govmtoz-biolabs.com |
| Circular Dichroism (CD) | Analysis of secondary structure. | bibliotekanauki.pl |
| Fluorescence Resonance Energy Transfer (FRET) | Study of peptide-membrane interactions. | bibliotekanauki.pl |
| Molecular Dynamics (MD) Simulations | Computational modeling of peptide structure and dynamics. | mdpi.com |
Q & A
Q. How do systematic reviews address gaps in this compound’s application in aquaculture disease management?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
